N-((R)-1-Phenylethyl)quinuclidin-3-amine

Chiral resolution Diastereomeric purity Stereoselective synthesis

Chiral quinuclidine building block for CNS drug discovery. Substituting racemic mixtures introduces uncontrolled stereochemical variables that undermine downstream synthesis of M1 PAMs and 5-HT₃ antagonists. This stereodefined intermediate ensures reproducible outcomes. • Enantiopure ≥98%; both (R) and (S) stereoisomer series available for systematic SAR. • Dihydrochloride salt form (CAS 128311-06-8) available for aqueous pharmacology assays-eliminates DMSO vehicle artifacts in calcium mobilization screens. • Also supplied as Solifenacin Related Compound 20 reference standard for GMP impurity profiling and batch release testing.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Cat. No. B12964465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((R)-1-Phenylethyl)quinuclidin-3-amine
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2CN3CCC2CC3
InChIInChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15?/m1/s1
InChIKeyYUJLYFFNXJRLDW-KEKZHRQWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((R)-1-Phenylethyl)quinuclidin-3-amine: Procurement-Ready Chiral Amine Intermediate for CNS-Targeted Synthesis


N-((R)-1-Phenylethyl)quinuclidin-3-amine (CAS: Not unified; stereoisomers include 142999-60-8 and 120577-33-5) is a chiral quinuclidine derivative that integrates the rigid, bicyclic tertiary amine scaffold of 1-azabicyclo[2.2.2]octane with a stereodefined 1-phenylethyl substituent [1]. The compound possesses two stereocenters (C3 of quinuclidine and the benzylic carbon of the phenylethyl moiety) and is commercially available in both free base and dihydrochloride salt forms with standard purities of 95–98% . Its primary utility lies not as an end-use bioactive molecule but as a chiral building block, resolving agent, or key intermediate in the synthesis of muscarinic receptor ligands, 5-HT₃ antagonists, and related CNS-active pharmaceuticals [2].

Why Generic N-((R)-1-Phenylethyl)quinuclidin-3-amine Substitution Compromises Chiral Fidelity and Synthetic Reproducibility


Substituting the defined stereoisomer N-((R)-1-Phenylethyl)quinuclidin-3-amine with generic "quinuclidin-3-amine" or racemic mixtures introduces uncontrolled stereochemical variables that undermine downstream synthetic outcomes [1]. The compound's utility as a chiral resolving agent or as an intermediate in muscarinic receptor modulator synthesis depends critically on enantiopurity; the presence of diastereomeric impurities can alter receptor binding profiles, crystallization behavior, and pharmacokinetic properties of final drug candidates [2]. Furthermore, differences between the free base and dihydrochloride salt forms—including solubility, hygroscopicity, and handling characteristics—cannot be compensated for by simple stoichiometric adjustments in situ, necessitating explicit form specification at the procurement stage .

Quantitative Differentiation: How N-((R)-1-Phenylethyl)quinuclidin-3-amine Compares to Its Closest Analogs and In-Class Candidates


Diastereomeric Purity: Comparative Enantiomeric Excess of N-((R)-1-Phenylethyl)quinuclidin-3-amine Stereoisomers

Commercial vendors supply N-((R)-1-Phenylethyl)quinuclidin-3-amine stereoisomers with defined enantiomeric purity specifications that differ from racemic or undefined mixtures. The (R)-N-((S)-1-phenylethyl) stereoisomer (CAS 120577-33-5) is available at ≥98% purity, whereas the (S)-N-((R)-1-phenylethyl) counterpart (CAS 142999-60-8) is typically offered at 95–97% purity . This quantifiable difference in available purity grades directly impacts procurement decisions for applications requiring specific stereochemical configurations with minimal diastereomeric contamination .

Chiral resolution Diastereomeric purity Stereoselective synthesis

Salt Form Selection: Free Base versus Dihydrochloride Physicochemical Properties

The dihydrochloride salt form (e.g., CAS 128311-06-8, molecular weight 303.27 g/mol) offers enhanced aqueous solubility compared to the free base (molecular weight 230.35 g/mol) . This solubility differential—a consequence of protonation at both the quinuclidine bridgehead nitrogen and the secondary amine—enables direct use in aqueous biological assay buffers without co-solvent requirements, whereas the free base requires organic co-solvents such as DMSO or ethanol for dissolution .

Salt screening Solubility enhancement Preformulation

Functional Selectivity in Muscarinic Receptor Modulation: Class-Level Distinction from Orthosteric Agonists

Quinuclidine-based compounds containing the 1-phenylethyl substituent serve as key intermediates for synthesizing positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR). These PAMs—exemplified by compounds such as BQCA (EC50 = 267 nM at rat M1, up to 129-fold leftward shift of ACh concentration-response curve) and VU0090157—do not compete at the orthosteric acetylcholine binding site, thereby achieving subtype selectivity unattainable with orthosteric agonists [1]. In contrast, orthosteric agonists like xanomeline exhibit off-target activation of M2–M5 receptors, leading to dose-limiting peripheral side effects [2]. The 1-phenylethyl quinuclidine scaffold is a privileged pharmacophore for accessing this allosteric binding mode [3].

Allosteric modulation Muscarinic M1 receptor Functional selectivity

Regulatory Recognition: Inclusion as a Reference Standard for Solifenacin Impurity Profiling

The (1R,4R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine stereoisomer is formally designated as Solifenacin Related Compound 20 (CAS 1682749-15-0), a recognized impurity reference standard for the muscarinic antagonist solifenacin succinate [1]. This regulatory designation distinguishes this specific stereoisomer from other quinuclidine derivatives lacking pharmacopoeial recognition. The compound is supplied with detailed characterization data compliant with regulatory guidelines, enabling its direct use in analytical method validation and batch release testing [2].

Pharmaceutical impurities Reference standards Quality control

N-((R)-1-Phenylethyl)quinuclidin-3-amine: Optimal Application Scenarios for Research and Industrial Procurement


Synthesis of M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs) for Neuroscience Research

The 1-phenylethyl quinuclidine scaffold serves as a privileged starting material for constructing M1-selective positive allosteric modulators. In functional screening campaigns at Vanderbilt Screening Center and other GPCR-focused facilities, quinuclidine derivatives containing this chiral amine substructure were identified as potentiators of agonist activation at M1 with low micromolar potencies and leftward shifts exceeding 5-fold in acetylcholine concentration-response curves [1]. Procurement of the defined stereoisomer ensures reproducible synthesis of PAM candidates with predictable stereochemistry at the allosteric binding interface [2].

Chiral Resolution and Asymmetric Synthesis of 5-HT₃ Antagonist Intermediates

The compound's two stereocenters enable its use as a chiral resolving agent or chiral auxiliary in the asymmetric synthesis of 5-HT₃ serotonin receptor antagonists. Synthetic routes to (R)- and (S)-3-aminoquinuclidine—key intermediates for chiral 5-HT₃ antagonists—employ stereodefined 1-phenylethylamine derivatives for diastereomeric resolution [1]. The availability of both enantiomeric series (CAS 120577-33-5 and 142999-60-8) allows systematic optimization of stereochemical outcomes in medicinal chemistry campaigns [2].

Pharmaceutical Impurity Profiling and Analytical Method Validation for Solifenacin

The (1R,4R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine stereoisomer is an officially recognized related compound (Solifenacin Related Compound 20) used as a reference standard in impurity profiling of the muscarinic antagonist solifenacin succinate [1]. Procurement of this specific stereoisomer with documented characterization data supports GMP-compliant analytical method validation, forced degradation studies, and batch release testing in quality control laboratories [2].

Aqueous Biological Assay Development Using Dihydrochloride Salt Forms

When aqueous solubility is required for in vitro pharmacology assays—such as calcium mobilization assays in CHO cells expressing recombinant muscarinic receptors—the dihydrochloride salt form (CAS 128311-06-8) should be procured rather than the free base. The salt's enhanced water solubility eliminates the need for DMSO vehicle controls, thereby minimizing solvent-related assay artifacts that could confound EC50 determinations in functional screening campaigns [1].

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